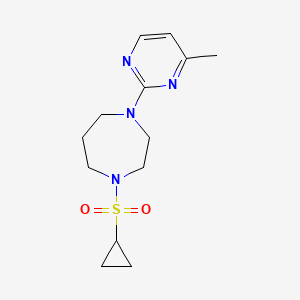![molecular formula C21H19F3N6O B12268823 2-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-4-(trifluoromethyl)pyridine](/img/structure/B12268823.png)
2-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-4-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-4-(trifluoromethyl)pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a triazole ring, a pyrrolopyrrole moiety, and a trifluoromethyl-substituted pyridine ring. The presence of these functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-4-(trifluoromethyl)pyridine typically involves multi-step organic reactions. The initial step often includes the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. This is followed by the introduction of the pyrrolopyrrole moiety through a series of condensation and cyclization reactions. The final step involves the incorporation of the trifluoromethyl-substituted pyridine ring under specific reaction conditions, such as the use of strong bases or catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as chromatography and recrystallization are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-4-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
2-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-4-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the pyrrolopyrrole moiety may contribute to its overall biological activity. These interactions can lead to various pharmacological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Pyrrolopyrrole derivatives: Compounds with the pyrrolopyrrole moiety are studied for their unique chemical and biological properties.
Trifluoromethyl-substituted pyridines: These compounds are known for their enhanced stability and binding affinity in various applications.
Uniqueness
The uniqueness of 2-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-4-(trifluoromethyl)pyridine lies in its combination of functional groups, which confer a distinct set of chemical and biological properties
Properties
Molecular Formula |
C21H19F3N6O |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
(2-phenyltriazol-4-yl)-[5-[4-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]methanone |
InChI |
InChI=1S/C21H19F3N6O/c22-21(23,24)15-6-8-25-19(10-15)28-12-14-7-9-29(18(14)13-28)20(31)17-11-26-30(27-17)16-4-2-1-3-5-16/h1-6,8,10-11,14,18H,7,9,12-13H2 |
InChI Key |
LLDZHCWEAINQLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=NC=CC(=C3)C(F)(F)F)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidine-3-carbonyl)morpholine](/img/structure/B12268750.png)
![N-[1-(2-bromobenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12268763.png)
![N,N,6-trimethyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B12268771.png)
![5-Bromo-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B12268779.png)
![4-methoxy-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12268782.png)
![2-(2-Chloro-6-fluorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}ethan-1-one](/img/structure/B12268783.png)
![4-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinazoline](/img/structure/B12268790.png)

![6-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B12268807.png)
![2-tert-butyl-1-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B12268810.png)
![2-[(4-Fluorobenzyl)sulfanyl]-6-(4-methoxyphenyl)pyridine-3-carbonitrile](/img/structure/B12268820.png)
![N-{1-[(pyridin-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B12268828.png)
![6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12268832.png)

